

(2-Aminoethyl)carbamic Acid: A Comprehensive Technical Guide for Research Intermediates

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (2-Aminoethyl)carbamic acid

Cat. No.: B089647

[Get Quote](#)

(2-Aminoethyl)carbamic acid, and its derivatives, represent a cornerstone class of bifunctional molecules pivotal to advancements in medicinal chemistry, drug development, and materials science. Possessing both a primary amine and a carbamic acid moiety (or a protected form thereof), these compounds offer a versatile platform for chemical synthesis and modification. This technical guide provides an in-depth overview of **(2-aminoethyl)carbamic acid**, focusing on its properties, synthesis, and critical applications as a research intermediate for scientists and professionals in drug development.

Core Properties of (2-Aminoethyl)carbamic Acid

(2-Aminoethyl)carbamic acid is a relatively simple yet highly functionalized molecule. Its utility as a research intermediate is largely dictated by its physicochemical properties, which are summarized below.

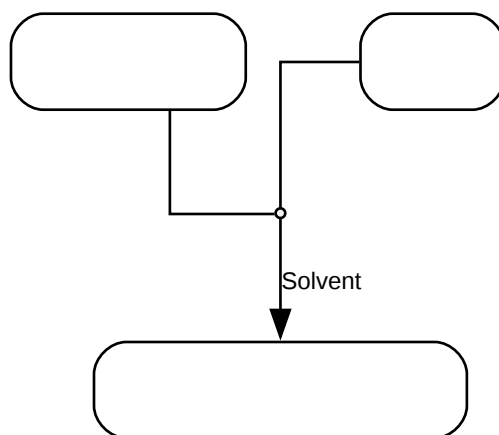
Property	Value	Source(s)
CAS Number	109-58-0	[1] [2] [3] [4]
Molecular Formula	C ₃ H ₈ N ₂ O ₂	[1] [2] [3] [4]
Molecular Weight	104.11 g/mol	[1] [2] [3] [4]
IUPAC Name	(2-aminoethyl)carbamic acid	[3]
Synonyms	Ethylenediamine carbamate	[3]
Physical Description	Light yellow solid	[3]
Topological Polar Surface Area	75.4 Å ²	[2] [3]
Hydrogen Bond Donor Count	3	[2]
Hydrogen Bond Acceptor Count	3	[2]
Rotatable Bond Count	2	[2]

Synthesis of (2-Aminoethyl)carbamic Acid and Its Derivatives

The synthesis of **(2-aminoethyl)carbamic acid** and its protected derivatives is well-established, providing researchers with reliable methods to access these critical building blocks.

1. Direct Synthesis from Ethylenediamine and Carbon Dioxide

The parent compound can be synthesized through the reaction of ethylenediamine with carbon dioxide.[\[1\]](#)[\[2\]](#)[\[3\]](#) This reaction leverages the nucleophilic nature of the amine groups to attack the carbon atom of CO₂. The choice of solvent and reaction conditions, such as pressure, significantly influences the formation of the carbamic acid.[\[1\]](#)



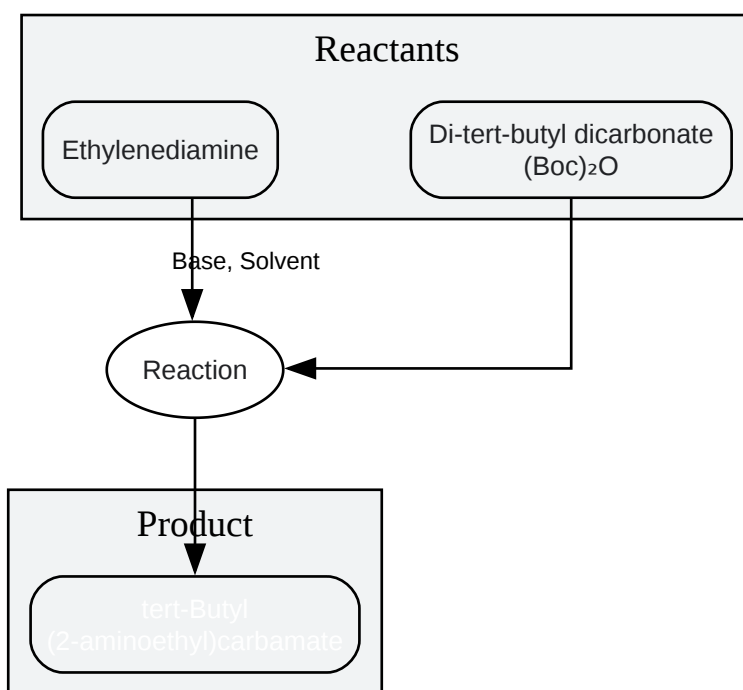
[Click to download full resolution via product page](#)

Caption: Synthesis of **(2-Aminoethyl)carbamic acid**.

2. Synthesis of N-Boc Protected **(2-Aminoethyl)carbamic Acid**

For many applications, particularly in multi-step synthesis, a protected form of **(2-aminoethyl)carbamic acid** is required. The tert-butoxycarbonyl (Boc) group is a common amine protecting group. The mono-Boc protected version, tert-butyl (2-aminoethyl)carbamate, is a key intermediate that allows for selective functionalization of the free primary amine.^[1]

A highly efficient method involves the reaction of ethylenediamine with di-tert-butyl dicarbonate (Boc₂O) or tert-butyl phenyl carbonate.^{[1][5]} Using a large excess of the diamine can achieve high yields with respect to the di-tert-butyl dicarbonate.^[5] However, procedures using stoichiometric amounts of reagents in suitable solvents like absolute ethanol are also effective and more economical when the diamine is valuable.^{[1][5]}



[Click to download full resolution via product page](#)

Caption: Synthesis of N-Boc-(2-aminoethyl)carbamate.

Experimental Protocols

Protocol 1: Synthesis of tert-Butyl (2-aminoethyl)carbamate

This protocol is adapted from a procedure described in Organic Syntheses.[5]

- Materials:
 - 1,2-Ethanediamine (20.0 g, 0.33 mol)
 - tert-Butyl phenyl carbonate (64.62 g, 0.33 mol)
 - Absolute Ethanol (200 mL)
 - 500-mL round-bottomed flask
 - Stirring bar

- Reflux condenser
- Procedure:
 - Add 1,2-ethanediamine and absolute ethanol to the round-bottomed flask equipped with a stirring bar and reflux condenser.
 - Add tert-butyl phenyl carbonate to the solution.
 - Heat the reaction mixture to a gentle reflux (oil bath temperature maximum of 80 °C) and stir overnight (approximately 18 hours). The solution will turn yellow.
 - Allow the reaction mixture to cool to room temperature.
 - Remove the solvent under reduced pressure using a rotary evaporator.
 - The resulting residue can be purified by distillation or chromatography to yield the pure product.

Protocol 2: General Synthesis using Di-tert-butyl Dicarbonate

This is a widely used method for Boc protection.^[6]

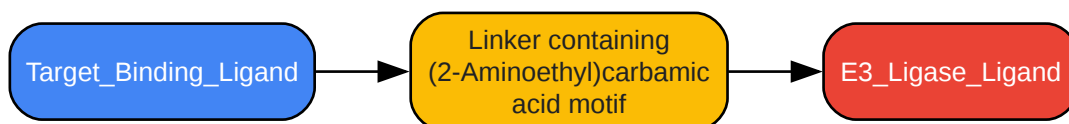
- Materials:
 - Ethylenediamine (e.g., 600 ml)
 - Dioxane (e.g., 3 L for reaction, 1.5 L for Boc₂O solution)
 - Water (e.g., 1.5 L)
 - Magnesium oxide (e.g., 90 g)
 - Di-tert-butyl dicarbonate (Boc₂O) (e.g., 327 g)
- Procedure:
 - Prepare a mixture of ethylenediamine, dioxane, water, and magnesium oxide in a suitable reaction vessel. Stir at room temperature under an inert atmosphere (e.g., argon).

- Prepare a solution of di-tert-butyl dicarbonate in dioxane.
- Add the Boc₂O solution dropwise to the ethylenediamine mixture over approximately 20 minutes.
- Stir the reaction mixture at room temperature for 16 hours.
- Filter the mixture (e.g., over Dicalit) and concentrate the filtrate under reduced pressure.
- The residue, a sludge-like material, is then subjected to extraction and purification. This may involve refluxing with a solvent like ether followed by decanting.[6]
- After concentrating the combined extracts, the resulting oil is purified by high vacuum distillation to obtain colorless tert-butyl (2-aminoethyl)carbamate.[6]

Applications in Research and Development

The bifunctional nature of **(2-aminoethyl)carbamic acid** derivatives makes them invaluable tools in several areas of research.

- **Amine Protection in Multi-Step Synthesis:** The most common application is the use of its N-Boc derivative as a building block. By protecting one of the two amine groups in ethylenediamine, chemists can perform selective reactions on the remaining free amine without affecting the protected one.[1] This strategy is crucial in the synthesis of complex polyamines and other nitrogen-containing compounds.[1]
- **Linkers in Bioconjugation and Drug Development:** **(2-Aminoethyl)carbamic acid** serves as a fundamental structure for creating linkers used in advanced biochemical research.[1] For instance, it has been identified as a component of PROTAC (Proteolysis Targeting Chimera) linkers.[1][4] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation.



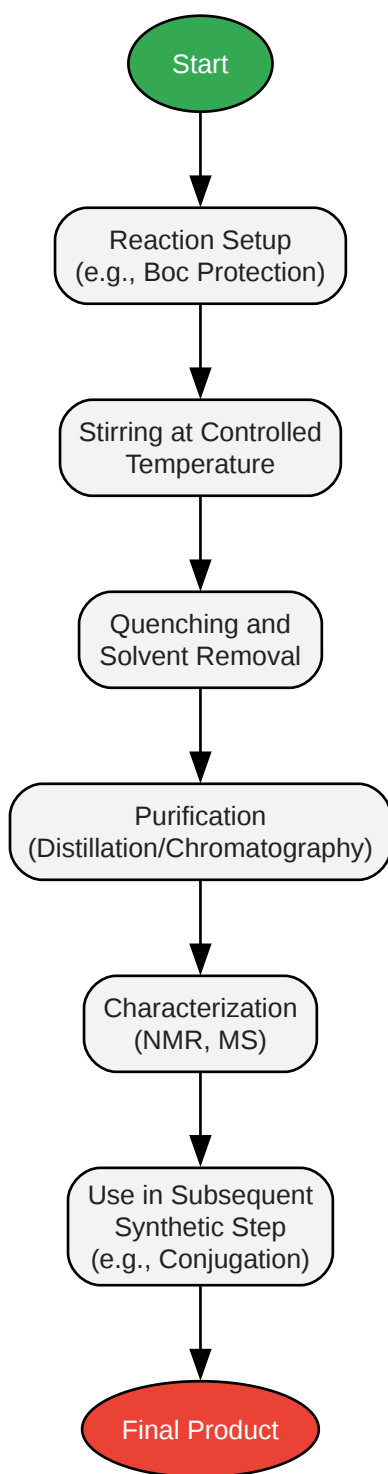
[Click to download full resolution via product page](#)

Caption: Role as a PROTAC Linker.

- **Synthesis of Chelating Agents:** The N-Boc derivative is a precursor in the synthesis of specialized chelating agents.^[1] For example, it is used to synthesize N,N-bis(2-pyridylmethyl)ethylenediamine (BPEN), a chelating fiber designed for capturing heavy metal ions.^[1]
- **Materials Science:** In materials science, **(2-aminoethyl)carbamic acid** and its derivatives are used as cross-linking agents, particularly in the processing of rubber and the synthesis of polyurethanes.^{[1][3]}
- **Carbon Capture Technologies:** The amine groups in **(2-aminoethyl)carbamic acid** and its precursors can react with carbon dioxide, making them potential candidates for CO₂ absorption systems.^{[1][7]}

Workflow for Synthesis and Application

The general workflow for utilizing **(2-aminoethyl)carbamic acid** derivatives in a research setting involves synthesis, purification, characterization, and subsequent reaction.



[Click to download full resolution via product page](#)

Caption: General experimental workflow.

Conclusion

(2-Aminoethyl)carbamic acid is a versatile and indispensable research intermediate. Its simple, bifunctional structure, combined with straightforward and scalable synthetic routes to its protected derivatives, provides a robust platform for a wide array of applications. From fundamental organic synthesis to the cutting edge of drug discovery in areas like PROTACs, this molecule continues to be a critical tool for researchers and scientists. The detailed protocols and data presented in this guide aim to facilitate its effective use in the laboratory, empowering further innovation and discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. (2-Aminoethyl)carbamic acid | 109-58-0 | Benchchem [benchchem.com]
- 2. Page loading... [guidechem.com]
- 3. (2-Aminoethyl)carbamic acid | C₃H₈N₂O₂ | CID 32412 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (2-aminoethyl)carbamic acid CAS#: 109-58-0 [m.chemicalbook.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. prepchem.com [prepchem.com]
- 7. Carbamic acid, [2-[(2-aminoethyl)amino]ethyl]- | 36369-40-1 | Benchchem [benchchem.com]
- To cite this document: BenchChem. [(2-Aminoethyl)carbamic Acid: A Comprehensive Technical Guide for Research Intermediates]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b089647#2-aminoethyl-carbamic-acid-as-a-research-intermediate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com